N-{3-[(4-methylphenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a tosyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonamide formation through the reaction with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring would yield a lactone, while reduction of a nitro group would yield an amine .
Scientific Research Applications
N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(tetrahydrofuran-2-yl)methyl)pyrrolo[2,3-b]quinoxaline
- N-tosylpyrrolo[2,3-b]quinoxaline
- Benzenesulfonamide derivatives
Uniqueness
N-(1-((tetrahydrofuran-2-yl)methyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H26N4O5S2 |
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Molecular Weight |
562.7 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H26N4O5S2/c1-19-13-15-21(16-14-19)38(33,34)26-25-27(30-24-12-6-5-11-23(24)29-25)32(18-20-8-7-17-37-20)28(26)31-39(35,36)22-9-3-2-4-10-22/h2-6,9-16,20,31H,7-8,17-18H2,1H3 |
InChI Key |
NLMGPLUNLWMVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)NS(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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